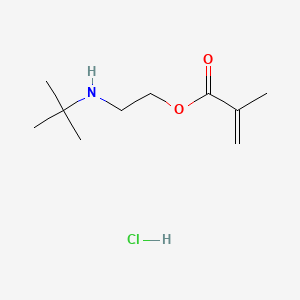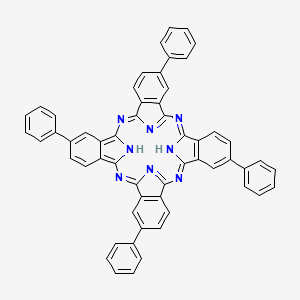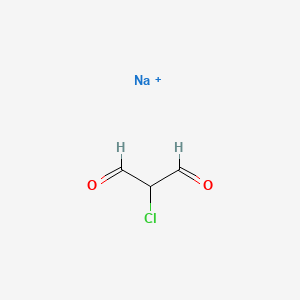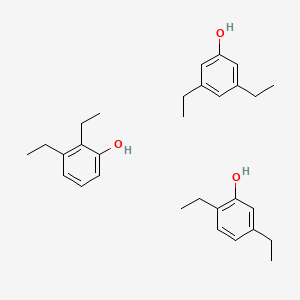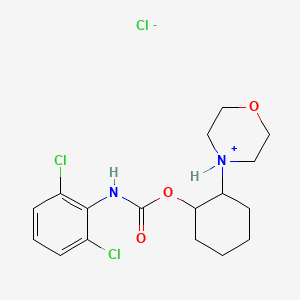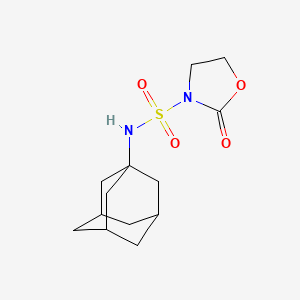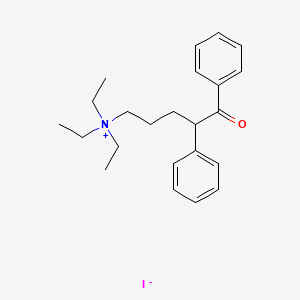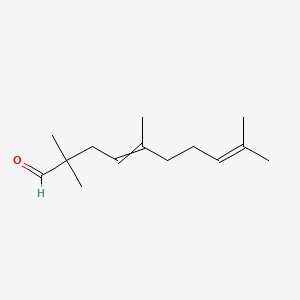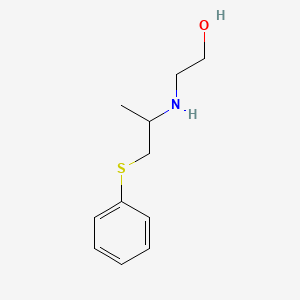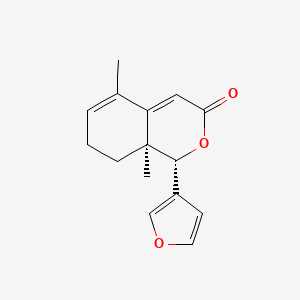
(+-)Pyroangolensolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)Pyroangolensolide is a limonoid compound, a class of naturally occurring organic chemicals known for their diverse biological activities Limonoids are primarily found in the Meliaceae and Rutaceae families of plants (±)Pyroangolensolide is characterized by an unsaturated δ-valerolactone structure with a 3-furyl group substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)Pyroangolensolide typically involves a multi-step process starting from readily available precursors. One common synthetic route begins with 2,6-dimethylcyclohexenone. The key step in this synthesis is a highly stereoselective aldol reaction between the lithium enolate of 2,6-dimethylcyclohexenone and 3-furaldehyde in tetrahydrofuran (THF) at -78°C, yielding the threo aldol product . This intermediate undergoes further transformations, including dehydration and cyclization, to form (±)Pyroangolensolide .
Industrial Production Methods
While specific industrial production methods for (±)Pyroangolensolide are not well-documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient and high-yielding reactions, such as the aldol condensation mentioned above, is crucial for large-scale production.
化学反应分析
Types of Reactions
(±)Pyroangolensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of (±)Pyroangolensolide.
科学研究应用
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
作用机制
The mechanism of action of (±)Pyroangolensolide involves its interaction with specific molecular targets. For instance, its larvicidal activity against mosquito larvae is attributed to its binding to the ecdysone receptor protein, disrupting the normal development of the larvae . The compound’s structure allows it to fit into the receptor’s binding pocket, leading to the observed biological effects.
相似化合物的比较
(±)Pyroangolensolide is structurally similar to other limonoids, such as calodendrolide, harrisonin, and pedonin . it stands out due to its unique combination of a δ-valerolactone core and a 3-furyl group. This structural feature contributes to its distinct biological activities and reactivity. Compared to calodendrolide, (±)Pyroangolensolide has shown higher larvicidal activity, making it a more potent candidate for insecticide development .
List of Similar Compounds
- Calodendrolide
- Harrisonin
- Pedonin
These compounds share a common limonoid skeleton but differ in their specific substituents and biological activities.
属性
CAS 编号 |
52730-12-8 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
(1S,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15+/m1/s1 |
InChI 键 |
PFXGEOGHUCCQPU-CABCVRRESA-N |
手性 SMILES |
CC1=CCC[C@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |
规范 SMILES |
CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


